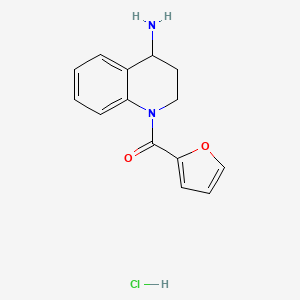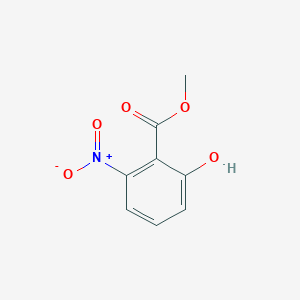
Methyl 2-hydroxy-6-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-6-nitrobenzoate: is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, which is further esterified with a methyl group (-COOCH3). This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Nitration of Methyl Salicylate: One common synthetic route involves the nitration of methyl salicylate (methyl 2-hydroxybenzoate) using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction typically occurs at a temperature range of 0-5°C to control the formation of the nitro group at the 6-position of the benzene ring.
Hydroxylation of Methyl Nitrobenzoate: Another method involves the hydroxylation of methyl nitrobenzoate using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxyl group at the 2-position.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and hydroxylation processes, with stringent control of reaction conditions to ensure high yield and purity. The compound is often synthesized in specialized chemical plants equipped with advanced reaction monitoring and purification systems.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as converting the hydroxyl group to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium hypochlorite (NaOCl)
Reduction: Iron (Fe), hydrochloric acid (HCl), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Halogenating agents (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride, AlCl3)
Major Products Formed:
Oxidation: Methyl 2-hydroxy-6-carboxylbenzoate
Reduction: Methyl 2-hydroxy-6-aminobenzoate
Substitution: Methyl 2-hydroxy-6-bromobenzoate, Methyl 2-hydroxy-6-chlorobenzoate
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-hydroxy-6-nitrobenzoate is used as a precursor in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis. Biology: The compound is utilized in biological studies to investigate the effects of nitroaromatic compounds on cellular processes and enzyme activities. Medicine: It serves as a building block for the development of new drugs, particularly in the field of anti-inflammatory and analgesic medications. Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Wirkmechanismus
The mechanism by which methyl 2-hydroxy-6-nitrobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo reduction in biological systems, forming reactive intermediates that can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxybenzoate (Methyl Salicylate): Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3-nitrobenzoate: Nitro group at the meta-position, leading to different reactivity and biological activity.
Methyl 4-nitrobenzoate: Nitro group at the para-position, resulting in distinct chemical and physical properties.
Uniqueness: Methyl 2-hydroxy-6-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows for a wide range of chemical transformations and applications compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-6-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRACNKLIBCDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
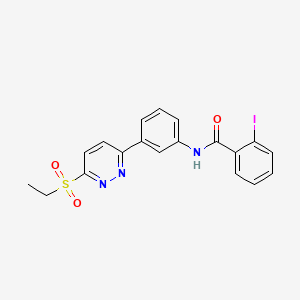

![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)
![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
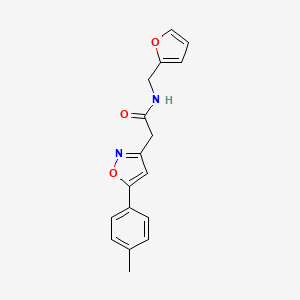
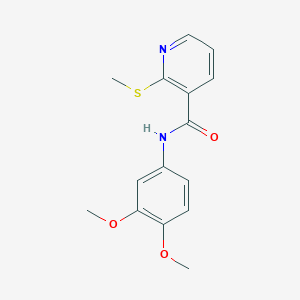
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)
![(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2984782.png)

![4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2984787.png)
